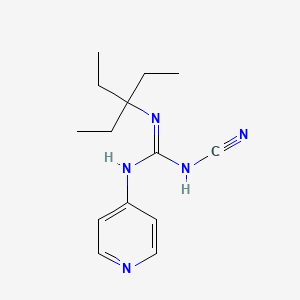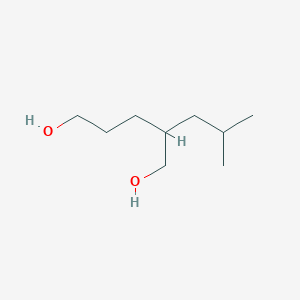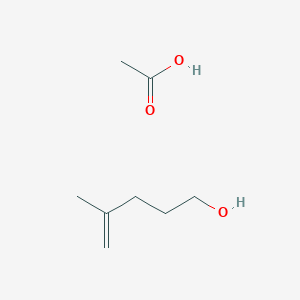
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)- is a synthetic organic compound that belongs to the guanidine family. Guanidine derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of guanidine derivatives typically involves the reaction of cyanamide with amines under specific conditions. For this compound, a possible synthetic route could involve the reaction of 2-cyano-1-(1,1-diethylpropyl)amine with 4-pyridyl isocyanate. The reaction conditions may include the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
Industrial production of guanidine derivatives often involves large-scale chemical reactions in controlled environments. The specific methods for this compound would depend on the availability of starting materials and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Guanidine derivatives can undergo various chemical reactions, including:
Oxidation: Guanidine compounds can be oxidized to form urea derivatives.
Reduction: Reduction reactions can convert guanidine derivatives into amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the guanidine structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Guanidine derivatives have a wide range of applications in scientific research, including:
Chemistry: Used as intermediates in organic synthesis and as catalysts in various reactions.
Biology: Studied for their potential as enzyme inhibitors and receptor modulators.
Medicine: Investigated for their therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of guanidine derivatives often involves interactions with biological molecules such as enzymes and receptors. These compounds can inhibit enzyme activity or modulate receptor function by binding to specific sites on the target molecules. The molecular targets and pathways involved depend on the specific structure of the guanidine derivative.
Comparaison Avec Des Composés Similaires
Similar Compounds
Guanidine hydrochloride: A common guanidine derivative used in protein denaturation and as a chaotropic agent.
Aminoguanidine: Known for its potential as an inhibitor of advanced glycation end-products (AGEs) formation.
Methylguanidine: Studied for its role in various biochemical processes.
Uniqueness
Guanidine, 2-cyano-1-(1,1-diethylpropyl)-3-(4-pyridyl)- is unique due to its specific structure, which may confer distinct biological activities and chemical properties compared to other guanidine derivatives. Its unique combination of functional groups can result in specific interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
60560-35-2 |
|---|---|
Formule moléculaire |
C14H21N5 |
Poids moléculaire |
259.35 g/mol |
Nom IUPAC |
1-cyano-2-(3-ethylpentan-3-yl)-3-pyridin-4-ylguanidine |
InChI |
InChI=1S/C14H21N5/c1-4-14(5-2,6-3)19-13(17-11-15)18-12-7-9-16-10-8-12/h7-10H,4-6H2,1-3H3,(H2,16,17,18,19) |
Clé InChI |
ZQUFJXPVWXIVIH-UHFFFAOYSA-N |
SMILES canonique |
CCC(CC)(CC)N=C(NC#N)NC1=CC=NC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-(2-Cyclohexyl-1,3-dioxolan-2-yl)phenyl]ethan-1-one](/img/structure/B14610754.png)

![2-[(Trimethylsilyl)oxy]-1,3,2-dioxaphospholane](/img/structure/B14610763.png)









![Dipropyl [2-(1H-indol-1-yl)-2-oxoethyl]phosphonate](/img/structure/B14610830.png)

